molecular formula C7H11NO B14896174 (3AS,6aS)-2-methyl-3a,5,6,6a-tetrahydro-4H-cyclopenta[d]oxazole

(3AS,6aS)-2-methyl-3a,5,6,6a-tetrahydro-4H-cyclopenta[d]oxazole

Cat. No.: B14896174
M. Wt: 125.17 g/mol
InChI Key: OSQNAOSXUOTTBO-BQBZGAKWSA-N
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Description

(3aS,6aS)-2-Methyl-4,5,6,6a-tetrahydro-3aH-cyclopenta[d]oxazole is a heterocyclic compound that belongs to the oxazole family Oxazoles are known for their diverse biological activities and are widely used in medicinal chemistry

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of (3aS,6aS)-2-Methyl-4,5,6,6a-tetrahydro-3aH-cyclopenta[d]oxazole can be achieved through several methods. One common approach involves the cyclization of β-hydroxy amides using reagents such as DAST (diethylaminosulfur trifluoride) or Deoxo-Fluor. These reagents facilitate the formation of the oxazole ring under mild conditions .

Industrial Production Methods: Industrial production of this compound may involve the use of catalytic systems to enhance yield and efficiency. Magnetic nanocatalysts, for example, have been employed in the synthesis of oxazole derivatives due to their high stability and ease of separation from reaction mixtures .

Chemical Reactions Analysis

Types of Reactions: (3aS,6aS)-2-Methyl-4,5,6,6a-tetrahydro-3aH-cyclopenta[d]oxazole undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxazole derivatives.

    Reduction: Reduction reactions can yield dihydro-oxazole derivatives.

    Substitution: The oxazole ring can undergo substitution reactions with various electrophiles and nucleophiles.

Common Reagents and Conditions:

    Oxidation: Reagents such as hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) are commonly used.

    Reduction: Catalysts like palladium on carbon (Pd/C) in the presence of hydrogen gas.

    Substitution: Reagents like alkyl halides or acyl chlorides under basic or acidic conditions.

Major Products: The major products formed from these reactions include substituted oxazoles, dihydro-oxazoles, and other functionalized derivatives.

Scientific Research Applications

(3aS,6aS)-2-Methyl-4,5,6,6a-tetrahydro-3aH-cyclopenta[d]oxazole has several scientific research applications:

Mechanism of Action

The mechanism of action of (3aS,6aS)-2-Methyl-4,5,6,6a-tetrahydro-3aH-cyclopenta[d]oxazole involves its interaction with specific molecular targets. The oxazole ring can bind to various receptors and enzymes through non-covalent interactions, leading to modulation of biological pathways. This compound may inhibit or activate specific enzymes, thereby exerting its biological effects .

Comparison with Similar Compounds

    Oxazole: A simpler structure with a five-membered ring containing one oxygen and one nitrogen atom.

    Oxazoline: A reduced form of oxazole with a saturated nitrogen atom.

    Isoxazole: An isomer of oxazole with the nitrogen and oxygen atoms in different positions.

Uniqueness: (3aS,6aS)-2-Methyl-4,5,6,6a-tetrahydro-3aH-cyclopenta[d]oxazole is unique due to its fused cyclopentane ring, which imparts distinct chemical and biological properties compared to other oxazole derivatives. This structural feature enhances its stability and potential for diverse applications in scientific research and industry .

Properties

Molecular Formula

C7H11NO

Molecular Weight

125.17 g/mol

IUPAC Name

(3aS,6aS)-2-methyl-4,5,6,6a-tetrahydro-3aH-cyclopenta[d][1,3]oxazole

InChI

InChI=1S/C7H11NO/c1-5-8-6-3-2-4-7(6)9-5/h6-7H,2-4H2,1H3/t6-,7-/m0/s1

InChI Key

OSQNAOSXUOTTBO-BQBZGAKWSA-N

Isomeric SMILES

CC1=N[C@H]2CCC[C@@H]2O1

Canonical SMILES

CC1=NC2CCCC2O1

Origin of Product

United States

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